molecular formula C27H28N2O5 B3458040 3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B3458040
M. Wt: 460.5 g/mol
InChI Key: JETGVWKHGCHHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzoxazole moiety. This can be achieved through the cyclodehydration of o-aminophenol derivatives with carboxylic acids or their derivatives. The subsequent introduction of the triethoxybenzamide group requires careful control of reaction conditions to ensure the correct positioning and attachment of the ethoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethoxy groups can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: : The benzamide group can be reduced to an amine.

  • Substitution: : The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

  • Oxidation: : Formation of triethoxybenzaldehyde or triethoxyacetophenone.

  • Reduction: : Formation of triethoxyaniline.

  • Substitution: : Introduction of various substituents on the benzoxazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups make it suitable for various organic transformations.

Biology

In biological research, 3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be used as a probe to study biological processes. Its ability to interact with specific molecular targets makes it valuable in biochemical assays.

Medicine

In the medical field, this compound has potential applications in drug development. Its structural complexity and functional groups may contribute to the design of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The benzoxazole ring can bind to enzymes or receptors, modulating their activity. The triethoxybenzamide group may enhance the compound's solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzoic acid: : Similar in structure but lacks the benzoxazole and phenylamide groups.

  • 3,4,5-Triethoxyaniline: : Similar ethoxy groups but different amine functionality.

  • 5-Methyl-1,3-benzoxazole: : Core benzoxazole structure without the triethoxybenzamide group.

Uniqueness

3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide stands out due to its combination of the benzoxazole ring and the triethoxybenzamide group, which provides unique chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5/c1-5-31-23-15-19(16-24(32-6-2)25(23)33-7-3)26(30)28-20-11-9-18(10-12-20)27-29-21-14-17(4)8-13-22(21)34-27/h8-16H,5-7H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETGVWKHGCHHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.